Disodium succinate
Overview
Description
Sodium succinate is the sodium salt of succinic acid, a dicarboxylic acid. It is a white, odorless, crystalline solid that is highly soluble in water. Sodium succinate is widely used in various fields due to its versatile properties and functions.
Mechanism of Action
Target of Action
Disodium succinate, also known as sodium succinate, primarily targets the Succinate Dehydrogenase (SDH) enzyme, a key component of the tricarboxylic acid (TCA) cycle . SDH plays a dual role in cellular metabolism, participating in both the TCA cycle and the electron transport chain (ETC) in mitochondria .
Mode of Action
This compound acts as a substrate for SDH in the TCA cycle . It is oxidized by SDH to fumarate, a process that also involves the transfer of electrons to the ETC . This dual role of SDH, facilitated by this compound, is crucial for maintaining energetic homeostasis within the cell .
Biochemical Pathways
This compound is involved in the TCA cycle, a central metabolic pathway in cells . The TCA cycle is responsible for the oxidation of acetyl-CoA to produce energy in the form of ATP. This compound, as a substrate for SDH, contributes to this process by facilitating the conversion of succinate to fumarate . Additionally, succinate semialdehyde resulting from the oxidation of succinate can supplement the synthesis of alpha-ketoglutarate (AKG), another key intermediate in the TCA cycle .
Result of Action
The action of this compound, through its role in the TCA cycle and ETC, contributes to the production of ATP, the primary energy currency of the cell . This supports various cellular functions and processes. Moreover, elevated intracellular succinate levels have been shown to exert a protective role in cells by reducing pro-inflammatory responses .
Action Environment
This compound is a stable compound with a high solubility in water . Its action, efficacy, and stability are influenced by various environmental factors such as pH and temperature . It is generally stable under physiological conditions, making it suitable for its role in cellular metabolism .
Biochemical Analysis
Biochemical Properties
Disodium succinate plays a crucial role in biochemical reactions. It serves as an essential component of the tricarboxylic acid (TCA) cycle . In this cycle, it is converted into fumarate by the enzyme succinate dehydrogenase . This process is key to maintaining energy balance and normal physiological functions in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by providing the necessary substrate for ATP (adenosine triphosphate) production, which is essential for optimal cellular function . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the TCA cycle. It acts as an electron donor in the production of fumaric acid and FADH2 . It also functions similarly to a hormone, leading to the activation of cell-specific signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its thermal stability enables it to go through high-temperature processes in food . Changes in the apparent acidity, which were monitored by measuring ionization of probe molecules and expressed as Hammett acidity function, depend both on buffer type and co-solutes (such as sugars and polymers) and were shown to correlate with degradation rates of acid-sensitive compounds .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a crucial part of the TCA cycle, where it is converted into fumarate . It also plays a role in the metabolism of branched-chain amino acids, heme synthesis, ketone body utilization, and the gamma aminobutyric acid (GABA) shunt .
Transport and Distribution
This compound can be transported outside of the cell via a series of transporters, where it interacts with its specific receptor, SUCNR1
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it plays a crucial role in the TCA cycle . It can also exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium succinate can be synthesized by neutralizing succinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by drying the product at 120°C and pulverizing it .
Industrial Production Methods: Industrial production of sodium succinate often involves fermentation processes. For example, glucose can be used as a carbon source in a fermentation tank, where specific strains of bacteria convert it into sodium succinate through anaerobic fermentation .
Types of Reactions:
Oxidation: Sodium succinate can undergo oxidation to form various oxidation products.
Esterification: It can react with alcohols to form esters.
Dehydration: Sodium succinate can be dehydrated to form cyclic anhydrides, such as succinic anhydride.
Condensation: It can participate in condensation reactions with compounds containing amino groups (amides and peptides).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: Alcohols and acid catalysts are typically used.
Dehydration: Dehydration reactions often require heat and an acid catalyst.
Condensation: Amino compounds and heat are commonly used.
Major Products Formed:
Oxidation: Various oxidation products.
Esterification: Esters of succinic acid.
Dehydration: Succinic anhydride.
Condensation: Amides and peptides.
Scientific Research Applications
Sodium succinate is extensively used in scientific research due to its role in cellular metabolism and its buffering capacity. Some key applications include:
Biochemical Research: Sodium succinate is used to study mitochondrial function and energy production.
Medicine: It is used in the formulation of certain pharmaceuticals and as a supplement in various medical treatments.
Industry: Sodium succinate is used in the production of biodegradable polymers and as a food additive.
Comparison with Similar Compounds
Succinic Acid: The parent compound of sodium succinate, used in similar applications but with different solubility and reactivity properties.
Disodium Succinate: Another salt form of succinic acid with similar properties and uses.
Uniqueness: Sodium succinate is unique due to its high solubility in water and its role as a key intermediate in cellular metabolism. Its ability to act as both an energy source and a buffer makes it highly versatile in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYSKICYIVCPN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059741 | |
Record name | Disodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Reference #1] | |
Record name | Sodium succinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
150-90-3 | |
Record name | Butanedioic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM SUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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